N-Isopropyl-2-phenyl-4-quinolinamine dihydrochloride
Description
N-Isopropyl-2-phenyl-4-quinolinamine dihydrochloride is a quinoline-derived amine salt characterized by a phenyl substituent at the 2-position of the quinoline core and an isopropyl group attached to the nitrogen at the 4-position. The dihydrochloride form enhances its water solubility and stability, making it suitable for pharmaceutical and biochemical research applications.
Properties
CAS No. |
853344-22-6 |
|---|---|
Molecular Formula |
C18H20Cl2N2 |
Molecular Weight |
335.3 g/mol |
IUPAC Name |
2-phenyl-N-propan-2-ylquinolin-4-amine;dihydrochloride |
InChI |
InChI=1S/C18H18N2.2ClH/c1-13(2)19-18-12-17(14-8-4-3-5-9-14)20-16-11-7-6-10-15(16)18;;/h3-13H,1-2H3,(H,19,20);2*1H |
InChI Key |
WWMZYNQNKHWPGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Isopropyl-2-phenyl-4-quinolinamine dihydrochloride typically involves the reaction of 2-phenyl-4-quinolinamine with isopropyl halides under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-Isopropyl-2-phenyl-4-quinolinamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the isopropyl group can be replaced with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base are employed.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, amine derivatives, and substituted quinolines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Pharmacological Applications
1.1 Acetylcholinesterase Inhibition
One of the primary applications of N-Isopropyl-2-phenyl-4-quinolinamine dihydrochloride is its role as an acetylcholinesterase inhibitor. This mechanism is crucial for treating neurodegenerative diseases such as Alzheimer's disease. By inhibiting acetylcholinesterase, the compound increases acetylcholine levels in the brain, which can ameliorate symptoms associated with memory dysfunctions .
1.2 Anticancer Activity
Recent studies have demonstrated the anticancer potential of quinoline derivatives, including this compound. These compounds have shown promising results against various cancer cell lines, indicating their ability to inhibit cell proliferation and induce apoptosis. For instance, structural modifications in related quinoline compounds have led to significant antiproliferative activities against colorectal adenocarcinoma and non-small-cell lung cancer cell lines .
Alzheimer’s Disease Treatment
A study focused on the synthesis of novel quinoline derivatives highlighted their effectiveness in improving cognitive function in animal models of Alzheimer's disease. The results indicated that these compounds could serve as potential therapeutic agents for managing symptoms associated with cognitive decline .
Anticancer Efficacy
In vitro studies have evaluated the anticancer properties of this compound against various cancer cell lines:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| COLO205 (Colorectal) | 0.32 | Inhibition of tubulin polymerization |
| H460 (Lung) | 0.89 | Induction of apoptosis through cell cycle arrest |
| Hep3B (Liver) | 0.4 - 1.0 | Modulation of cyclin-dependent kinase activity |
These findings suggest that structural modifications can enhance the anticancer activity of quinoline derivatives while minimizing side effects .
Summary and Future Directions
This compound exhibits promising applications in treating neurodegenerative disorders and cancer. Ongoing research aims to optimize its pharmacokinetic properties and reduce potential side effects through structural modifications.
Future studies should focus on:
- Long-term Efficacy : Investigating the long-term effects of these compounds in clinical settings.
- Broader Spectrum Testing : Evaluating their efficacy against a wider range of cancer types and neurological disorders.
Mechanism of Action
The mechanism of action of N-Isopropyl-2-phenyl-4-quinolinamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following section compares N-isopropyl-2-phenyl-4-quinolinamine dihydrochloride with structurally or functionally related compounds, emphasizing molecular features, physicochemical properties, and applications.
Structural Analogs
- Salt Form: Dihydrochloride salts (e.g., levocetirizine dihydrochloride) generally exhibit higher aqueous solubility than free bases or monohydrochlorides, improving bioavailability .
Biological Activity
N-Isopropyl-2-phenyl-4-quinolinamine dihydrochloride is a compound belonging to the quinoline family, noted for its diverse biological activities, particularly in antimicrobial and anticancer domains. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound has the molecular formula C₁₈H₂₀Cl₂N₂. The presence of two hydrochloride ions enhances its solubility in water, making it suitable for various applications in biological research and medicinal chemistry. The compound's structure allows it to interact with specific molecular targets, modulating enzyme activity and receptor binding, which are crucial for its biological effects.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Its mechanism involves inhibiting microbial growth through interference with bacterial cellular processes. For instance, studies have shown that compounds with similar structures can effectively disrupt bacterial cell membranes or inhibit essential metabolic pathways .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies demonstrate that it can induce apoptosis in various cancer cell lines, including human breast adenocarcinoma (MCF-7) and cervical cancer (HeLa) cells. The apoptosis mechanism is believed to involve the activation of caspases and the modulation of pro-apoptotic and anti-apoptotic proteins .
Table 1: Summary of Anticancer Activity Against Various Cell Lines
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Induction of apoptosis |
| HeLa | 15.0 | Caspase activation |
| A549 | 10.0 | Modulation of Bcl-2 family proteins |
The biological activity of this compound is attributed to its ability to bind to specific enzymes and receptors involved in disease processes. This binding can lead to:
- Inhibition of Enzyme Activity : The compound may inhibit key enzymes that are crucial for microbial survival or cancer cell proliferation.
- Receptor Modulation : It can alter receptor signaling pathways, leading to changes in cellular responses such as growth inhibition or apoptosis .
- DNA Interaction : Similar compounds have shown a propensity to interact with DNA, which may contribute to their anticancer effects by disrupting replication processes .
Case Studies
Several studies have highlighted the efficacy of this compound in preclinical settings:
- Study on MCF-7 Cells : A study demonstrated that treatment with the compound resulted in a significant reduction in cell viability, with an IC₅₀ value of 12.5 µM after 24 hours of exposure. Flow cytometry analysis indicated an increase in the sub-G1 population, suggesting apoptosis induction .
- Cytotoxicity Profile : Another investigation assessed the cytotoxicity against multiple cancer cell lines, revealing that this compound exhibited selective toxicity, sparing normal cells while effectively targeting malignant cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
